

# An In-depth Technical Guide to 4-(Hydroxymethyl)benzaldehyde

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## Compound of Interest

Compound Name: 4-(Hydroxymethyl)benzaldehyde

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## Introduction

**4-(Hydroxymethyl)benzaldehyde** is a bifunctional organic compound that is garnering increasing interest in the fields of medicinal chemistry, organic synthesis, and materials science. Possessing both an aldehyde and a primary alcohol functional group, it serves as a versatile building block for the synthesis of more complex molecules. Its demonstrated biological activities, including immunosuppressant and tyrosinase inhibitory effects, make it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and biological mechanisms of action.

## Chemical Identity

- IUPAC Name: **4-(Hydroxymethyl)benzaldehyde**<sup>[1]</sup>
- Synonyms: A variety of synonyms are used to refer to this compound, reflecting its structure and historical nomenclature. These include:
  - p-(Hydroxymethyl)benzaldehyde
  - 4-Formylbenzyl alcohol
  - α-Hydroxy-p-tolualdehyde

- Benzaldehyde, 4-(hydroxymethyl)-
- 4-hydroxymethyl-benzaldehyde
- p-hydroxymethylbenzaldehyde[1]

## Physicochemical Properties

The following table summarizes the key quantitative data for **4-(Hydroxymethyl)benzaldehyde**.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	[1][2]
Molecular Weight	136.15 g/mol	[1][2]
CAS Number	52010-97-6	[1][2]
Appearance	White to pale yellow solid or semi-solid	[3]
Melting Point	43 °C	[2]
Boiling Point	291.2 °C at 760 mmHg	
Solubility	Soluble in organic solvents, limited solubility in water	[4]
pKa (predicted)	14.00 ± 0.10	[4]
XLogP3-AA	0.8	[1]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	[1][4]

## Experimental Protocols

### Synthesis of 4-(Hydroxymethyl)benzaldehyde

A common laboratory-scale synthesis of **4-(Hydroxymethyl)benzaldehyde** involves the hydrolysis of a protected precursor. The following protocol is a representative example:

**Materials:**

- Precursor alcohol (e.g., a protected form of **4-(hydroxymethyl)benzaldehyde**)
- Tetrahydrofuran (THF)
- 1N Hydrochloric acid (HCl)
- Ethyl ether
- Saturated sodium bicarbonate solution
- Magnesium sulfate (anhydrous)
- Round-bottomed flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Into a round-bottomed flask, introduce 7.9 g (44 mmol) of the precursor alcohol and 100 ml of THF.
- Add 20 ml of 1N hydrochloric acid to the flask.
- Heat the mixture to reflux for 4 hours.
- After the reaction is complete, evaporate the reaction medium to dryness using a rotary evaporator.
- Take up the residue with ethyl ether and a saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel, allow the layers to settle, and separate the organic phase.

- Dry the organic phase over anhydrous magnesium sulfate.
- Evaporate the solvent to yield **4-(Hydroxymethyl)benzaldehyde**.

## Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for the analysis of **4-(Hydroxymethyl)benzaldehyde**.

- Column: C18 column (e.g., 250 x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: An isocratic or gradient mixture of water (acidified, e.g., with acetic or formic acid) and a polar organic solvent like acetonitrile or methanol. A typical mobile phase could be a mixture of water-acetonitrile-glacial acetic acid (e.g., 760:240:5, v/v/v).<sup>[5]</sup>
- Flow Rate: 1.0 - 2.0 mL/min.<sup>[5]</sup>
- Detection: UV detection at a wavelength where the analyte has significant absorbance, typically around 254 nm.<sup>[5]</sup>
- Sample Preparation: The sample should be dissolved in a suitable solvent (e.g., the mobile phase or methanol) and filtered through a 0.45  $\mu$ m syringe filter before injection.<sup>[6]</sup>

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: In a suitable deuterated solvent like DMSO-d<sub>6</sub>, characteristic peaks would be observed for the aldehydic proton, the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
- $^{13}\text{C}$  NMR: In a solvent such as CDCl<sub>3</sub>, distinct signals would be present for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbon of the hydroxymethyl group.<sup>[7]</sup>

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: For a solid sample, the KBr pellet method is common. The sample is finely ground with dry potassium bromide and pressed into a transparent pellet.<sup>[8]</sup> Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with minimal sample preparation.<sup>[9]</sup>

- Expected Absorptions: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and the aldehyde, and C-O stretch of the alcohol.

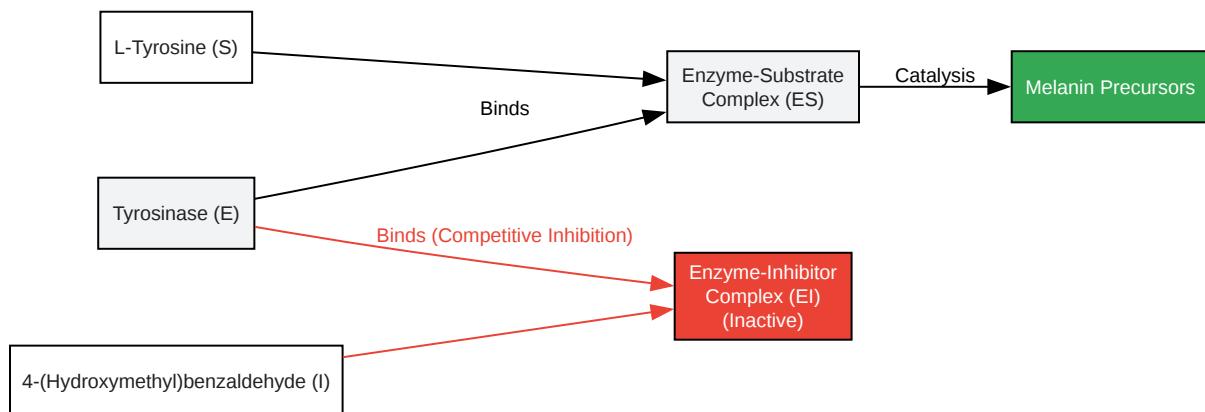
## Biological Activity and Signaling Pathways

**4-(Hydroxymethyl)benzaldehyde** has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.<sup>[10]</sup> This inhibitory action makes it a potential candidate for applications in cosmetology and for the treatment of hyperpigmentation disorders.

## Mechanism of Tyrosinase Inhibition

The primary mechanism of tyrosinase inhibition by many phenolic compounds, including benzaldehyde derivatives, involves their interaction with the enzyme's active site. Tyrosinase is a copper-containing enzyme, and its catalytic activity is dependent on the two copper ions ( $\text{Cu}^{2+}$ ) in its active site.

The inhibition by **4-(Hydroxymethyl)benzaldehyde** is believed to be a competitive inhibition mechanism. The inhibitor molecule, due to its structural similarity to the natural substrate (L-tyrosine), can bind to the active site of the enzyme. This binding can occur through the chelation of the copper ions by the inhibitor, preventing the substrate from binding and thus blocking the catalytic reaction.<sup>[11]</sup>



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Caption: Competitive inhibition of tyrosinase by **4-(Hydroxymethyl)benzaldehyde**.

## Conclusion

**4-(Hydroxymethyl)benzaldehyde** is a compound with significant potential, underscored by its versatile chemical reactivity and its intriguing biological activities. For researchers in drug development and organic synthesis, it represents a valuable starting point for the creation of novel therapeutic agents and functional materials. The information provided in this guide serves as a foundational resource for further investigation and application of this promising molecule.

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